molecular formula C18H19ClN2O4S B247622 2-(4-CHLOROPHENOXY)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE

2-(4-CHLOROPHENOXY)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B247622
M. Wt: 394.9 g/mol
InChI Key: UZKJSQCXBLTZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-1-[4-(Phenylsulfonyl)piperazino]-1-ethanone is a synthetic organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group and a phenylsulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-1-[4-(Phenylsulfonyl)piperazino]-1-ethanone typically involves the following steps:

    Formation of 4-Chlorophenoxyacetyl Chloride: This intermediate is prepared by reacting 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine.

    Nucleophilic Substitution: The 4-chlorophenoxyacetyl chloride is then reacted with 4-(phenylsulfonyl)piperazine in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-[4-(Phenylsulfonyl)piperazino]-1-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(Phenylsulfonyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways by binding to receptors or enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

    4-Chlorophenoxyacetic Acid: A related compound with herbicidal properties.

    2-Methyl-4-chlorophenoxyacetic Acid (MCPA): Another phenoxy compound used as a herbicide.

Uniqueness: 2-(4-Chlorophenoxy)-1-[4-(Phenylsulfonyl)piperazino]-1-ethanone is unique due to the presence of both the chlorophenoxy and phenylsulfonyl piperazine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H19ClN2O4S

Molecular Weight

394.9 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone

InChI

InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)25-14-18(22)20-10-12-21(13-11-20)26(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2

InChI Key

UZKJSQCXBLTZFH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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